3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline
Overview
Description
Preparation Methods
The synthesis of 3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline involves several steps. One common synthetic route includes the reaction of 3,4-dichloroaniline with 2-(3-methylphenoxy)butyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Chemical Reactions Analysis
3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically results in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Scientific Research Applications
3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not used directly as a therapeutic agent, it serves as a model compound in drug discovery and development to understand the behavior of similar structures.
Industry: Its applications in industry are limited, primarily due to its specialized use in research.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often studied to understand the compound’s effects on biological pathways and to identify potential therapeutic targets .
Comparison with Similar Compounds
3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline can be compared with other similar compounds, such as:
3,4-Dichloroaniline: A simpler structure lacking the butyl and phenoxy groups, used in various chemical syntheses.
N-Phenyl-2-(3-methylphenoxy)butylamine: Similar in structure but without the chloro substituents, used in different research applications.
2-(3-Methylphenoxy)butylamine: Lacks both the chloro and aniline groups, used in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
3,4-dichloro-N-[2-(3-methylphenoxy)butyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-3-14(21-15-6-4-5-12(2)9-15)11-20-13-7-8-16(18)17(19)10-13/h4-10,14,20H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISMBBXAUQWOQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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